![molecular formula C12H15N B2727748 (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine CAS No. 1823331-12-9](/img/structure/B2727748.png)
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . The BCP core is a highly strained molecule and has been used as an unusual bioisostere for a phenyl ring . The compound has a molecular formula of C₁₂H₁₅N and a molecular weight of 173.12 .
Synthesis Analysis
The synthesis of BCP derivatives has been a topic of interest in the field of organic chemistry. A practical general reaction that gives BCP derivatives on mg- to kg-quantities using just light has been reported . This method does not require additional additives or catalysts . This approach has been used to prepare more than 300 functionalized BCP derivatives on a (multi)gram scale .
Molecular Structure Analysis
The molecular structure of BCP derivatives consists of three rings of four carbon atoms each . The BCP core is a highly strained molecule . The specific structure of “this compound” includes an amine group attached to a phenyl ring, which is further connected to the BCP core .
Chemical Reactions Analysis
BCP derivatives have been used in various applications in materials science such as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . The BCP motif has also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular formula of C₁₂H₁₅N and a molecular weight of 173.12 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.
科学的研究の応用
Synthesis and Derivative Formation
The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, including benzylamines, has been a focal point of recent studies. Researchers have developed methods to incorporate the BCP motif into various molecular structures to improve drug-like qualities, such as metabolic stability and solubility. For instance, the synthesis of BCP benzylamines has been achieved through the reaction of [1.1.1]propellane with 2-azaallyl anions, generated in situ from N-benzyl ketimines. This process facilitates the creation of a broad array of new BCP benzylamine derivatives, underscoring the versatility and potential of the BCP scaffold in medicinal chemistry (Shelp & Walsh, 2018).
Drug Discovery and Development
The BCP core is increasingly recognized for its utility in drug discovery, serving as a bioisostere for phenyl rings or tert-butyl groups. This is due to its ability to enhance drug-like properties including permeability, solubility, and metabolic stability. Multifunctionalized BCP derivatives have been synthesized through radical multicomponent carboamination of [1.1.1]propellane, demonstrating the scaffold's adaptability and potential in the development of drug candidates with favorable pharmacokinetic profiles (Kanazawa, Maeda, & Uchiyama, 2017).
Enhancing Physicochemical Properties
The substitution of aromatic rings with BCP groups has shown to significantly improve the aqueous solubility and decrease nonspecific binding of drug candidates. This structural modification leads to molecules with better physicochemical properties, potentially resulting in enhanced bioavailability and efficacy. The innovative use of BCP and related scaffolds to modify drug candidates underscores the importance of structural design in the development of more effective and safer pharmaceuticals (Auberson et al., 2017).
特性
IUPAC Name |
[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQVLNRPXGMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC(=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2727665.png)
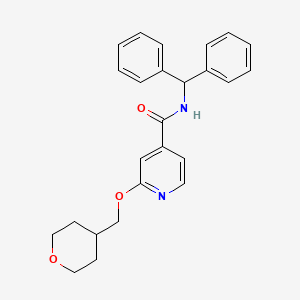
![N-[cyano(2-fluorophenyl)methyl]-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B2727671.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2727675.png)
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime](/img/structure/B2727676.png)
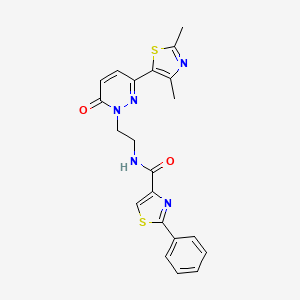
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-phenylacetamide](/img/structure/B2727679.png)

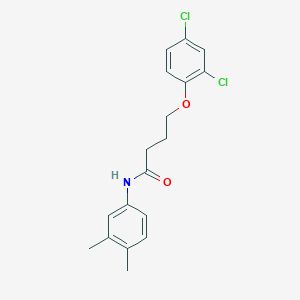
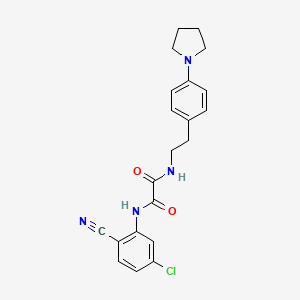
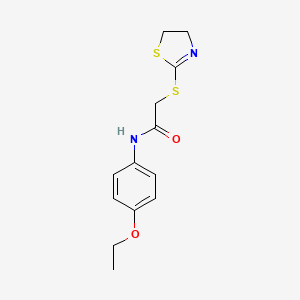
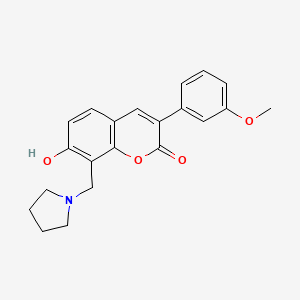
![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)